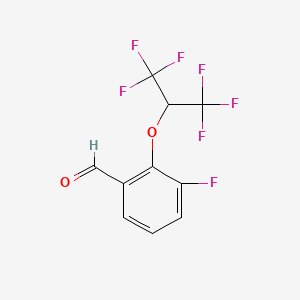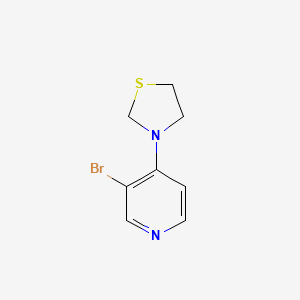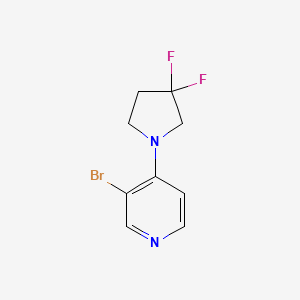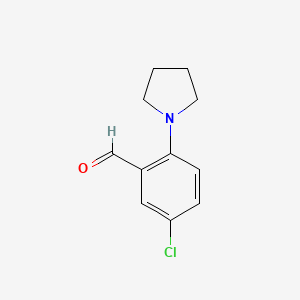
5-氯-2-(吡咯烷-1-基)苯甲醛
描述
“5-Chloro-2-(pyrrolidin-1-yl)benzaldehyde” is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Chemical Reactions Analysis
Pyrrolidine compounds can undergo various chemical reactions . For instance, pyrrolidine-2,5-dione is a versatile scaffold that can be prepared through the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide .科学研究应用
1. 喹唑啉酮的合成
5-氯-2-(吡咯烷-1-基)苯甲醛用作合成 2-芳基取代的 6-吡咯烷基-4(3H)-喹唑啉酮的中间体。该过程涉及多个步骤,从 5-氯-2-硝基苯甲酸开始,关键的环化-脱氢步骤显示出对所用苯甲醛芳环上取代基位置的强烈依赖性 (López 等,2000)。
2. 分子结构研究
该化合物用于分子结构研究。例如,使用 5-氯-2-(吡咯烷-1-基)苯甲醛制备的 (E)-乙基 2-氰基-3-[5-硝基-2-(吡咯烷-1-基)苯基]丙烯酸酯的结构已被分析,揭示了它的构象和晶体相互作用。这对理解该分子在不同环境中的行为具有重要意义 (Yapo 等,2010)。
3. 苯甲醛衍生物的合成
4-(吡咯烷-1-基甲基)苯甲醛(一种水溶性醛)的合成是为小分子抗癌药物创建中间体的关键过程。该合成涉及缩醛、亲核和水解反应,突出了 5-氯-2-(吡咯烷-1-基)苯甲醛在生产医学上重要的化合物中的作用 (Zhang 等,2018)。
4. 药物化合物的合成
5-氯-2-(吡咯烷-1-基)苯甲醛参与合成具有潜在抗菌特性的药物化合物。例如,使用该化合物合成的新的吡啶类似物针对不同的革兰氏阳性菌和革兰氏阴性菌进行了测试,显示出有希望的抑制活性 (Patel & Patel,2012)。
安全和危害
The safety data sheet for a similar compound, “(Pyrrolidin-1-yl)pyrimidine-5-boronic acid pinacol ester”, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
未来方向
The future directions for “5-Chloro-2-(pyrrolidin-1-yl)benzaldehyde” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by the study of the binding conformation of related compounds and the influence of steric factors on biological activity .
属性
IUPAC Name |
5-chloro-2-pyrrolidin-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-10-3-4-11(9(7-10)8-14)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLSYBXRCHBHID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(4-Pyridin-2-ylpiperazin-1-yl)carbonyl]amino}benzoic acid](/img/structure/B1407858.png)
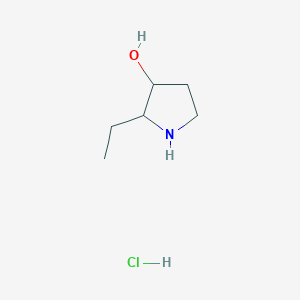

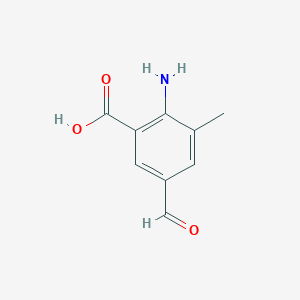

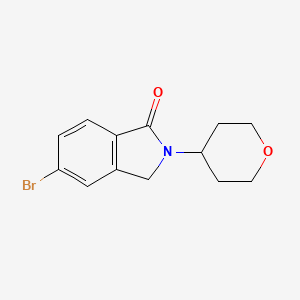
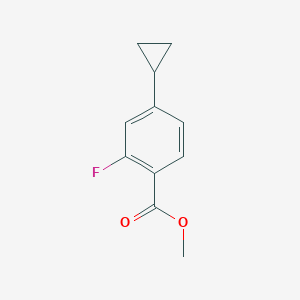
![tert-butyl N-[3-oxo-2-(pyridin-4-ylmethyl)propyl]carbamate](/img/structure/B1407868.png)

